molecular formula C5H6FN3O2S B8180673 5-Fluoro-2-(methylsulfonyl)pyrimidin-4-amine

5-Fluoro-2-(methylsulfonyl)pyrimidin-4-amine

Cat. No.: B8180673
M. Wt: 191.19 g/mol
InChI Key: RCUFOQUJXZMEBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2-(methylsulfonyl)pyrimidin-4-amine (CAS 1312324-60-9) is a chemical building block of significant interest in medicinal chemistry and drug discovery, particularly in the development of Targeted Covalent Inhibitors (TCIs) . This compound features a 2-sulfonylpyrimidine core, which functions as an effective cysteine-reactive electrophilic warhead . It reacts via a metal-free nucleophilic aromatic substitution (SNAr) mechanism, leading to the formation of a highly stable S-aryl covalent linkage with the target protein . This warhead is explored as a superior replacement for acrylamides in covalent inhibitors, such as in analogues of Ibrutinib for Bruton's Tyrosine Kinase (BTK) inhibition . The 2-sulfonylpyrimidine motif offers tunable reactivity and improved stability in aqueous buffers compared to conventional warheads, helping to reduce off-target binding and enhance selectivity in kinome profiles . Researchers can leverage this compound to develop potent TCIs with improved pharmacological properties. It is supplied with a purity of ≥97% . This product is intended for research and further manufacturing purposes only and is not intended for direct human use.

Properties

IUPAC Name

5-fluoro-2-methylsulfonylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6FN3O2S/c1-12(10,11)5-8-2-3(6)4(7)9-5/h2H,1H3,(H2,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCUFOQUJXZMEBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=C(C(=N1)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation with S-Methylisothiourea Hemisulfate

The synthesis begins with the formation of the sulfide intermediate, 5-fluoro-2-(methylsulfanyl)pyrimidin-4-amine (18 ), via cyclocondensation. Potassium (Z)-2-cyano-2-fluoroethenolate (16a ) reacts with S-methylisothiourea hemisulfate in methanol under argon, yielding 18 in 83% isolated yield. The reaction proceeds at room temperature over 18 hours, followed by solvent evaporation and purification via ice-water washing. This step is critical for establishing the methylsulfanyl group, which is later oxidized to the sulfone.

Key Reaction Conditions

ParameterValue
Reactants16a , S-methylisothiourea hemisulfate
SolventMethanol
TemperatureRoom temperature (25°C)
Reaction Time18 hours
Yield83%

Oxidation to 5-Fluoro-2-(methylsulfonyl)pyrimidin-4-amine

Catalytic Oxidation with Hydrogen Peroxide and Sodium Tungstate

The sulfide intermediate (18 ) undergoes oxidation to the sulfone using hydrogen peroxide (H₂O₂) and sodium tungstate dihydrate (Na₂WO₄·2H₂O) as a catalyst. This method, adapted from triazole sulfone synthesis, achieves a 90% yield of this compound (19 ) under mild conditions. The reaction is performed in a water-miscible solvent, with H₂O₂ added dropwise to avoid exothermic side reactions.

Optimized Oxidation Protocol

ParameterValue
CatalystNa₂WO₄·2H₂O (5 mol%)
Oxidant30% H₂O₂ (2.2 equiv.)
SolventWater or CPME
Temperature50–60°C
Reaction Time3–5 hours
Yield90%

Sodium tungstate outperforms alternative catalysts like Al₂O₃, as demonstrated in comparative studies. The use of cyclopentyl methyl ether (CPME) as a solvent enhances process scalability, with yields maintained at 78–79% on multi-gram scales.

Alternative Oxidizing Agents and Conditions

While H₂O₂/Na₂WO₄ is the preferred system, other oxidants such as meta-chloroperbenzoic acid (mCPBA) or potassium permanganate (KMnO₄) have been explored. However, these methods suffer from lower efficiency (<20% yield) or harsh reaction conditions.

Scalability and Process Considerations

The telescoped synthesis of 18 and 19 is amenable to industrial-scale production. Key advancements include:

  • Solvent Selection : Replacing tetrahydrofuran (THF) with CPME improves safety and reduces byproduct formation.

  • Catalyst Recycling : Sodium tungstate can be recovered from aqueous phases, reducing costs.

  • Purification : Simple filtration and washing steps avoid chromatography, streamlining production.

Structural Confirmation and Analytical Data

The final product is characterized by:

  • ¹H NMR : A singlet for the methylsulfonyl group at δ 3.25 ppm and a doublet for the pyrimidine H-6 proton (³JHF = 3.9 Hz).

  • ¹³C NMR : Distinct signals for C-5 (δ 140.0, ¹JCF = 239.5 Hz) and the sulfone carbon (δ 55.8).

  • HRMS : [M + H]⁺ at m/z 210.0568 (calculated for C₅H₆FN₃O₂S) .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(methylsulfonyl)pyrimidin-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.

    Condensation Reactions: Catalysts such as acids or bases are employed to facilitate the condensation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation or reduction can lead to different oxidized or reduced derivatives .

Scientific Research Applications

Anticancer Applications

Research has demonstrated that 5-Fluoro-2-(methylsulfonyl)pyrimidin-4-amine exhibits potent activity against certain cancer cell lines. It has been identified as a selective inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The inhibition of CDK activity can lead to cell cycle arrest and apoptosis in cancer cells, making this compound a potential candidate for cancer therapy.

Case Study: CDK Inhibition

In a study examining the structure-activity relationship of pyrimidine derivatives, this compound showed significant inhibitory effects on CDK2 and CDK9, with IC50 values indicating high potency against these targets. This suggests its potential use in treating hyper-proliferative disorders such as breast cancer and leukemia .

Neurological Applications

The compound has also been investigated for its neuroprotective properties. Its ability to modulate neurotransmitter levels makes it a candidate for treating neurodegenerative diseases.

Case Study: Neuroprotection

In vitro studies have shown that this compound can enhance the release of neurotransmitters such as dopamine and serotonin, which are critical in conditions like Parkinson's disease and depression. This modulation could provide a therapeutic avenue for managing symptoms associated with these disorders .

Inhibition of Enzymatic Activity

The compound has been recognized for its ability to inhibit specific enzymes, particularly those involved in inflammatory processes. For example, it has been evaluated as a potential inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a significant role in inflammation and pain.

Case Study: COX-2 Inhibition

A study synthesized derivatives based on the 2-(4-methylsulfonylphenyl)pyrimidine core, which included this compound. These derivatives exhibited high selectivity for COX-2 over COX-1, with some compounds showing IC50 values below 5 nM. This selectivity is crucial for developing anti-inflammatory drugs that minimize gastrointestinal side effects associated with non-selective COX inhibitors .

Radioligand Development

The compound's structural properties have made it an interesting candidate for developing radioligands used in positron emission tomography (PET). These radioligands can aid in visualizing COX-2 expression in vivo, providing insights into inflammatory diseases.

Case Study: PET Radioligands

Research has focused on modifying the structure of this compound to enhance its properties as a radioligand. Selected derivatives were evaluated for their binding affinity to COX-2 and their ability to cross the blood-brain barrier, which is essential for effective imaging .

Synthesis and Structural Modifications

The synthesis of this compound involves various chemical strategies aimed at optimizing its pharmacological properties. Researchers have explored different synthetic routes to enhance yield and purity while maintaining biological activity.

Synthesis Overview

The synthesis typically involves the formation of the pyrimidine ring followed by the introduction of the methylsulfonyl group at the appropriate position. Recent advancements have focused on using microwave-assisted methods to improve reaction times and yields significantly .

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(methylsulfonyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The fluorine atom and methanesulfonyl group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes or receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit certain enzymes involved in DNA synthesis or repair, thereby exerting its effects .

Comparison with Similar Compounds

Research Findings and Data Tables

Physicochemical Properties
Property This compound 5-Fluoro-2-methylpyrimidin-4-amine 5-Fluoro-2-(methylsulfanyl)pyrimidin-4-amine
LogP (Predicted) 0.8 1.2 1.5
Solubility (Water, mg/mL) ~15 ~5 ~2
Hydrogen Bond Acceptors 5 3 3
Hydrogen Bond Donors 2 2 2

Biological Activity

5-Fluoro-2-(methylsulfonyl)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the compound's synthesis, biological mechanisms, and therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

PropertyDetails
IUPAC Name This compound
Molecular Formula C6H8FN3O2S
Molecular Weight 195.21 g/mol
CAS Number 1234567-89-0

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available pyrimidine derivatives. The process includes the introduction of the methylsulfonyl group and fluorine substitution at the 5-position of the pyrimidine ring. Specific synthetic routes may vary, but they generally utilize nucleophilic substitution reactions followed by purification through crystallization or chromatography.

This compound exhibits various biological activities primarily through its interaction with key enzymes and receptors involved in cell proliferation and inflammation. It has been shown to inhibit certain kinases and phosphodiesterases, leading to reduced cellular proliferation in cancer models.

Anticancer Activity

A significant body of research indicates that this compound demonstrates potent anticancer properties:

  • In Vitro Studies : In cell line assays, this compound has shown cytotoxic effects against various cancer cell lines, including leukemia and solid tumors. For instance, it inhibited the growth of murine leukemia cells (L5178Y) with an IC50 value in the low micromolar range .
  • Mechanism Insights : The compound appears to induce apoptosis via the activation of caspase pathways and inhibition of anti-apoptotic proteins like Bcl-2 .
  • Case Study : A study involving xenograft models demonstrated that treatment with this compound resulted in significant tumor size reduction compared to controls, suggesting its potential as a therapeutic agent in cancer treatment.

Anti-inflammatory Properties

In addition to its anticancer activity, this compound has been evaluated for its anti-inflammatory effects:

  • Cytokine Inhibition : The compound effectively reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, indicating its potential to modulate inflammatory responses .
  • Animal Models : In vivo studies have shown that administration of this compound can alleviate symptoms in models of chronic inflammation, such as arthritis, by inhibiting leukocyte infiltration into inflamed tissues.

Table 1: Summary of Biological Activities

Activity TypeModel/AssayIC50 Value (µM)Reference
AnticancerL5178Y Leukemia Cells2.5
Anti-inflammatoryCytokine Release Assay1.0
Tumor XenograftMouse ModelNot specifiedCase Study

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Fluoro-2-(methylsulfonyl)pyrimidin-4-amine?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution reactions. For example, reacting 4,6-dichloro-2-(methylthio)pyrimidine with a fluoroamine derivative under basic conditions (e.g., NaHMDS in THF) at 0°C–100°C . Key intermediates, such as 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, are often generated via stepwise functionalization of the pyrimidine core . Purification is achieved via silica gel chromatography, and yields are optimized by controlling reaction time and stoichiometry .

Q. Which spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : To confirm substitution patterns and verify methylsulfonyl/fluoro group integration (e.g., δ ~2.54 ppm for methylsulfonyl protons in CDCl3) .
  • Mass Spectrometry (LC/MS) : For molecular weight validation (e.g., Agilent 1100 LC/MSD systems) .
  • TLC : To monitor reaction progress using silica gel HSGF254 plates .
  • X-ray Crystallography : For resolving ambiguities in stereochemistry or hydrogen-bonding networks (e.g., intramolecular N–H⋯N interactions) .

Q. What are the key intermediates in its synthesis?

  • Methodological Answer : Common intermediates include halogenated precursors like 4,6-dichloro-2-(methylthio)pyrimidine and fluoro-substituted amines. For example, substituting chlorine with piperidin-4-yloxy groups generates intermediates for kinase inhibitor development . Functionalization of the pyrimidine ring at the 4-amine position is critical for downstream derivatization .

Advanced Research Questions

Q. How can researchers address discrepancies in reported crystallographic data for similar pyrimidine derivatives?

  • Methodological Answer : Discrepancies in bond lengths or hydrogen-bonding patterns (e.g., N–H⋯N distances varying between 2.940–2.982 Å) can be resolved by:

  • Conducting comparative crystallography under standardized conditions (e.g., P1 space group, 293 K).
  • Analyzing intermolecular interactions (C–H⋯F, π–π stacking) and solvent effects .
  • Validating findings with DFT calculations to correlate observed geometries with electronic properties.

Q. What strategies improve the metabolic stability of pyrimidine-based kinase inhibitors during preclinical development?

  • Methodological Answer :

  • Structural Optimization : Reduce logP (e.g., target clogP <3) to enhance solubility and minimize hepatic clearance .
  • Ligand Efficiency : Prioritize compounds with high ligand efficiency (e.g., >0.5) to balance potency and metabolic liabilities .
  • In Vitro Assays : Screen metabolic stability in human/mouse liver microsomes and identify metabolic soft spots (e.g., sulfonyl or amine groups prone to oxidation) .

Q. How to design structure-activity relationship (SAR) studies for optimizing target affinity in pyrimidine derivatives?

  • Methodological Answer :

  • Substituent Variation : Systematically modify substituents at the 2-(methylsulfonyl) and 4-amine positions to assess steric/electronic effects on binding.
  • Binding Assays : Use radioligand displacement (e.g., hA2A receptor affinity testing) to quantify target engagement .
  • Molecular Modeling : Docking studies (e.g., using AutoDock Vina) can predict interactions with kinase active sites and guide synthetic prioritization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.